![molecular formula C26H24FN3O3 B1662370 N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide CAS No. 847553-89-3](/img/structure/B1662370.png)
N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as tetrahydro-1H-oxazolo[3,4-a]pyrazines. These are organic compounds containing a tetrahydro-1H-oxazolo[3,4-a]pyrazine moiety .
Synthesis Analysis
The synthesis of similar compounds, pyrazolo[3,4-b]pyridine derivatives, has been reported. These compounds were synthesized based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The molecular structure of similar compounds, pyrazolo[3,4-b]pyridine derivatives, was characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry .Chemical Reactions Analysis
The chemical reactions of similar compounds, pyrazolo[3,4-b]pyridine derivatives, have been studied. These compounds were evaluated for their activities to inhibit TRKA .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, pyrazolo[3,4-b]pyridine derivatives, have been studied. These compounds showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide, known as SHA 68, has been extensively studied for its role as a neuropeptide S receptor (NPSR) antagonist. A study by Trapella et al. (2011) focused on the synthesis, chromatographic separation, and pharmacological evaluation of its enantiomers. The research found that the (9R)-enantiomer is the active form, contributing significantly to the NPSR antagonist properties of the racemic mixture (Trapella et al., 2011).
Antagonistic Properties and Pharmacokinetics
Okamura et al. (2008) reported on the chemical synthesis and pharmacological characterization of SHA 68. The study highlights its specific antagonistic activity at the NPS receptor, without affecting other G protein-coupled receptors. Pharmacokinetic analysis showed that SHA 68 reaches pharmacologically relevant levels in the plasma and brain after administration, and it can antagonize NPS-induced behaviors in mice (Okamura et al., 2008).
Structural Features and Activity Relationships
Zhang et al. (2008) synthesized a series of derivatives related to SHA 68 and tested them for NPS antagonist activity. Their work elucidated structure-activity relationships, demonstrating that a urea functionality at the 7-position is crucial for potent antagonist activity. The study provides insights into the structural features critical for the antagonist activity of compounds like SHA 68 (Zhang et al., 2008).
Mécanisme D'action
Target of Action
SHA 68, also known as N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide, is a potent and selective non-peptide antagonist . Its primary target is the Neuropeptide S receptor (NPSR) . The NPSR is a G protein-coupled receptor that binds the neuropeptide S (NPS), which plays a role in anxiety, arousal, and wakefulness .
Mode of Action
SHA 68 acts as an antagonist at the NPSR, meaning it binds to the receptor and blocks its activation by NPS . This prevents the downstream effects of NPS, such as increased arousal and anxiety .
Biochemical Pathways
NPSR is involved in various physiological processes, including anxiety, arousal, and wakefulness . By blocking NPSR, SHA 68 may affect these processes.
Result of Action
In animal studies, SHA 68 has been shown to reduce motor stereotypes and block the stimulant action of neuropeptide S . This suggests that it may have potential therapeutic applications in conditions characterized by excessive motor activity or heightened arousal.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRQIPRTNYHJHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028552 | |
Record name | N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide | |
CAS RN |
847553-89-3 | |
Record name | N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.